ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate
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Overview
Description
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-2-quinolones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives .
Scientific Research Applications
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar quinoline core but differs in its substituents and specific functional groups.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinoline derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness
Ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and ethyl substituents, along with the quinoline core, make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 4-ethyl-6-methoxy-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-4-10-11-8-9(19-3)6-7-12(11)16-14(17)13(10)15(18)20-5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
OVLANTKTOQSVGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)NC2=C1C=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
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